2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223864-08-1
VCID: VC5447112
InChI: InChI=1S/C22H17BrN4O4/c1-13-8-15(3-4-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-2-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
SMILES: CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Br
Molecular Formula: C22H17BrN4O4
Molecular Weight: 481.306

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide

CAS No.: 1223864-08-1

Cat. No.: VC5447112

Molecular Formula: C22H17BrN4O4

Molecular Weight: 481.306

* For research use only. Not for human or veterinary use.

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide - 1223864-08-1

Specification

CAS No. 1223864-08-1
Molecular Formula C22H17BrN4O4
Molecular Weight 481.306
IUPAC Name 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-3-methylphenyl)acetamide
Standard InChI InChI=1S/C22H17BrN4O4/c1-13-8-15(3-4-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-2-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
Standard InChI Key UDKUIEYENBNUMH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central pyrazolo[1,5-a]pyrazin-4-one scaffold fused to a 1,3-benzodioxole ring at the 2-position. An acetamide side chain at the 5-position of the pyrazinone ring connects to a 4-bromo-3-methylphenyl group. This arrangement creates a planar heterocyclic system with electron-rich regions conducive to π-π stacking and hydrogen bonding.

The IUPAC name, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-3-methylphenyl)acetamide, systematically describes its connectivity:

  • Pyrazolo[1,5-a]pyrazin-4-one: A bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7.

  • 1,3-Benzodioxol-5-yl: A methylenedioxy-substituted aromatic ring.

  • 4-Bromo-3-methylphenyl: A halogenated aryl group providing steric bulk and electrophilic character.

Spectroscopic Characterization

While experimental spectral data for this specific compound remains unpublished, analogs such as 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide (CAS No. 1223979-40-5) exhibit characteristic NMR signals:

  • ¹H NMR: Aromatic protons in the δ 6.8–7.4 ppm range, acetamide NH at δ 8.2–8.5 ppm, and methylenedioxy CH₂ at δ 5.9–6.1 ppm.

  • ¹³C NMR: Carbonyl carbons (C=O) near δ 165–170 ppm and pyrazinone carbons at δ 145–160 ppm .

Synthesis and Synthetic Routes

Key Synthetic Strategies

The synthesis of this compound likely follows a multi-step sequence common to pyrazolo[1,5-a]pyrazinones:

  • Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with glyoxal derivatives generates the pyrazolo[1,5-a]pyrazinone ring.

  • Benzodioxole Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 1,3-benzodioxol-5-yl group at the 2-position.

  • Acetamide Functionalization: Acylation of the pyrazinone nitrogen with bromo-methylphenylacetyl chloride completes the structure.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the pyrazinone 5-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₁₇BrN₄O₄
Molecular Weight481.306 g/mol
Melting PointNot reported
SolubilityLikely low aqueous solubility (logP ≈3)
StabilityHydrolytically sensitive at extreme pH

The bromine atom and methyl group enhance lipophilicity (predicted logP ≈3), favoring membrane permeability but limiting aqueous solubility. Accelerated stability studies under ICH guidelines suggest degradation via acetamide hydrolysis under acidic conditions.

Applications and Research Utility

Drug Discovery

  • Lead Optimization: The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Biological Probes: Fluorescent tagging at the acetamide nitrogen enables tracking of target engagement.

Patent Landscape

No patents specifically claim this compound, but WO2018146239A1 covers pyrazolo[1,5-a]pyrazinones as kinase inhibitors.

Future Directions

  • In Vitro Profiling: Screen against panels of ion channels and inflammatory markers.

  • Structural Optimization: Replace bromine with trifluoromethyl to enhance metabolic stability.

  • Pharmacokinetic Studies: Assess oral bioavailability in rodent models.

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